Cas no 150187-16-9 (4-iodo-1-methyl-1H-pyrazol-3-amine)

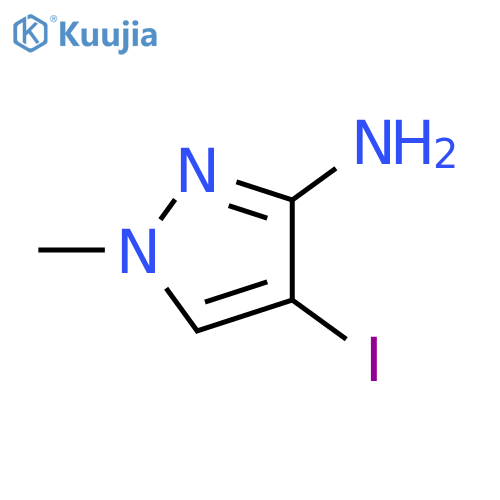

150187-16-9 structure

商品名:4-iodo-1-methyl-1H-pyrazol-3-amine

CAS番号:150187-16-9

MF:C4H6IN3

メガワット:223.015012264252

MDL:MFCD00847646

CID:4602645

PubChem ID:19802986

4-iodo-1-methyl-1H-pyrazol-3-amine 化学的及び物理的性質

名前と識別子

-

- 4-Iodo-1-methyl-1H-pyrazol-3-ylamine

- 4-iodo-1-methyl-1H-pyrazol-3-amine

- 4-iodo-1-methylpyrazol-3-amine

-

- MDL: MFCD00847646

- インチ: 1S/C4H6IN3/c1-8-2-3(5)4(6)7-8/h2H,1H3,(H2,6,7)

- InChIKey: JBQVNSOBIFKMSX-UHFFFAOYSA-N

- ほほえんだ: N1(C)C=C(I)C(N)=N1

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 8

- 回転可能化学結合数: 0

じっけんとくせい

- 密度みつど: 2.3±0.1 g/cm3

- ふってん: 314.3±27.0 °C at 760 mmHg

- フラッシュポイント: 143.9±23.7 °C

- じょうきあつ: 0.0±0.7 mmHg at 25°C

4-iodo-1-methyl-1H-pyrazol-3-amine セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

4-iodo-1-methyl-1H-pyrazol-3-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB502564-25g |

4-Iodo-1-methyl-1H-pyrazol-3-amine, 95%; . |

150187-16-9 | 95% | 25g |

€534.80 | 2024-08-02 | |

| abcr | AB502564-500 mg |

4-Iodo-1-methyl-1H-pyrazol-3-amine, 95%; . |

150187-16-9 | 95% | 500MG |

€209.50 | 2022-03-01 | |

| abcr | AB502564-10 g |

4-Iodo-1-methyl-1H-pyrazol-3-amine, 95%; . |

150187-16-9 | 95% | 10g |

€819.00 | 2022-03-01 | |

| abcr | AB502564-1 g |

4-Iodo-1-methyl-1H-pyrazol-3-amine, 95%; . |

150187-16-9 | 95% | 1g |

€64.50 | 2023-04-18 | |

| Apollo Scientific | OR451431-25g |

4-Iodo-1-methyl-1H-pyrazol-3-amine |

150187-16-9 | 25g |

£1592.00 | 2025-02-20 | ||

| Alichem | A049004952-10g |

4-Iodo-1-methyl-1H-pyrazol-3-amine |

150187-16-9 | 97% | 10g |

923.26 USD | 2021-06-01 | |

| Enamine | EN300-232793-0.5g |

4-iodo-1-methyl-1H-pyrazol-3-amine |

150187-16-9 | 95% | 0.5g |

$19.0 | 2024-06-19 | |

| A2B Chem LLC | AV77943-10g |

4-Iodo-1-methyl-1H-pyrazol-3-amine |

150187-16-9 | 95% | 10g |

$191.00 | 2024-04-20 | |

| Enamine | EN300-232793-10g |

4-iodo-1-methyl-1H-pyrazol-3-amine |

150187-16-9 | 95% | 10g |

$148.0 | 2023-09-15 | |

| 1PlusChem | 1P01AP4N-500mg |

4-iodo-1-methyl-1H-pyrazol-3-amine |

150187-16-9 | 95% | 500mg |

$57.00 | 2025-03-19 |

4-iodo-1-methyl-1H-pyrazol-3-amine 関連文献

-

Zhiguo Xia,Shihai Miao,Mingyue Chen,Quanlin Liu J. Mater. Chem. C, 2016,4, 1336-1344

-

Hadrien Perron,Audrey Moores,Isabelle Demachy,Agusti Lledos,Yves Jean,Pascal Le Floch New J. Chem., 2004,28, 838-842

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Yuexia Zhang,Xingxing Wu,Lin Hao,Zeng Rong Wong,Sherman J. L. Lauw,Song Yang,Richard D. Webster Org. Chem. Front., 2017,4, 467-471

-

Valerio Giannellini,Massimo Bambagiotti-Alberti,Bruno Bruni,Massimo Di Vaira New J. Chem., 2006,30, 647-653

150187-16-9 (4-iodo-1-methyl-1H-pyrazol-3-amine) 関連製品

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 2101546-35-2(trans-4-fluorocyclohexanecarboxylate methyl)

- 1049735-43-4(4-(3,4,5-Trimethoxyphenyl)-1,3-thiazol-2-ylamine Hydrochloride)

- 1807042-82-5(1-Bromo-1-(2-(cyanomethyl)phenyl)propan-2-one)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 1690890-22-2(2-Chloro-1-(3-chloro-4-methylthiophen-2-yl)ethan-1-one)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)

- 2221812-09-3(2-(4-Bromo-2-isopropylphenyl)-1,3-dioxolane)

- 15165-79-4(α-Naphthaleneacetic Acid Potassium Salt)

推奨される供給者

Amadis Chemical Company Limited

(CAS:150187-16-9)4-iodo-1-methyl-1H-pyrazol-3-amine

清らかである:99%

はかる:25g

価格 ($):306.0